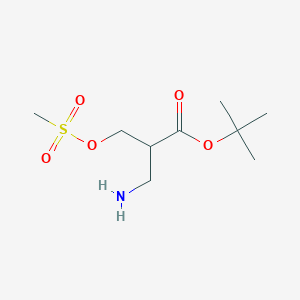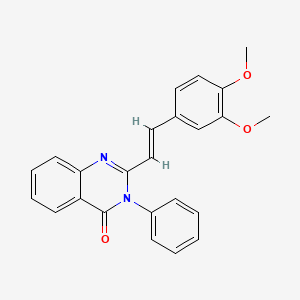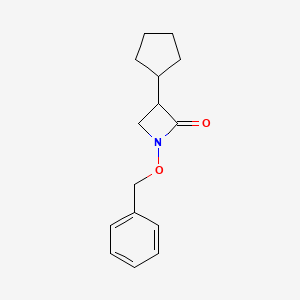![molecular formula C38H37FeNP2 B14794630 (2S)-1-[(1S)-1-(Dimethylamino)ethyl]-1',2-bis(diphenylphosphino)ferrocene](/img/structure/B14794630.png)
(2S)-1-[(1S)-1-(Dimethylamino)ethyl]-1',2-bis(diphenylphosphino)ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-[(1S)-1-(Dimethylamino)ethyl]-1’,2-bis(diphenylphosphino)ferrocene is a chiral ferrocene-based ligand. This compound is notable for its application in asymmetric catalysis, where it plays a crucial role in facilitating enantioselective reactions. The presence of both ferrocene and phosphine groups in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(1S)-1-(Dimethylamino)ethyl]-1’,2-bis(diphenylphosphino)ferrocene typically involves the following steps:
Preparation of the Ferrocene Derivative: The initial step involves the preparation of a ferrocene derivative with appropriate functional groups.
Introduction of Phosphine Groups: The diphenylphosphino groups are introduced through a series of reactions involving phosphine reagents.
Chiral Induction: The chiral centers are introduced using chiral auxiliaries or catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of recyclable catalysts may be employed to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-[(1S)-1-(Dimethylamino)ethyl]-1’,2-bis(diphenylphosphino)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can participate in reduction reactions, often facilitated by the phosphine groups.
Substitution: The phosphine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of phosphine derivatives.
Applications De Recherche Scientifique
(2S)-1-[(1S)-1-(Dimethylamino)ethyl]-1’,2-bis(diphenylphosphino)ferrocene has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in asymmetric catalysis, facilitating enantioselective synthesis of various organic compounds.
Biology: The compound’s chiral properties make it valuable in the study of enzyme mechanisms and the development of chiral drugs.
Medicine: Its role in the synthesis of chiral pharmaceuticals highlights its importance in medicinal chemistry.
Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control over stereochemistry is required.
Mécanisme D'action
The mechanism of action of (2S)-1-[(1S)-1-(Dimethylamino)ethyl]-1’,2-bis(diphenylphosphino)ferrocene involves its ability to coordinate with metal centers, forming chiral metal complexes. These complexes can then participate in catalytic cycles, facilitating enantioselective transformations. The molecular targets and pathways involved include various transition metal catalysts and substrates, where the chiral environment provided by the ligand induces the desired stereochemistry in the products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
®-BINAP: The enantiomer of (S)-BINAP, also used in enantioselective synthesis.
®-DTBM-SEGPHOS: A chiral ligand with a similar application in asymmetric catalysis.
Uniqueness
(2S)-1-[(1S)-1-(Dimethylamino)ethyl]-1’,2-bis(diphenylphosphino)ferrocene is unique due to its ferrocene backbone, which imparts distinct electronic and steric properties compared to other chiral phosphine ligands. This uniqueness allows for different reactivity and selectivity profiles in catalytic applications, making it a valuable tool in the synthesis of complex chiral molecules.
Propriétés
Formule moléculaire |
C38H37FeNP2 |
|---|---|
Poids moléculaire |
625.5 g/mol |
InChI |
InChI=1S/C21H23NP.C17H14P.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h4-17H,1-3H3;1-14H; |
Clé InChI |
VUJPTJYMSBMZOZ-UHFFFAOYSA-N |
SMILES canonique |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14794551.png)

![1-[(2R,3S,4S,5R)-4-benzyloxy-5-(benzyloxymethyl)-5-(fluoromethyl)-3-hydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14794561.png)


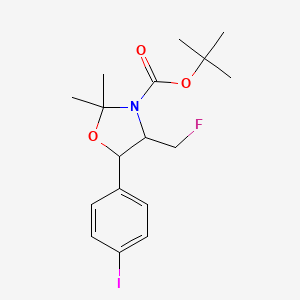
![6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B14794599.png)
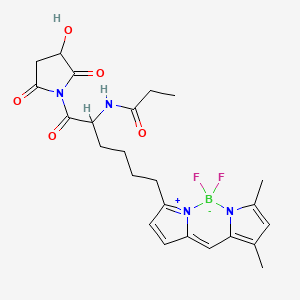
![{2-[(3-Methylphenyl)methyl]phenyl}(naphthalen-1-YL)methanone](/img/structure/B14794606.png)
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14794614.png)
![2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one](/img/structure/B14794628.png)
